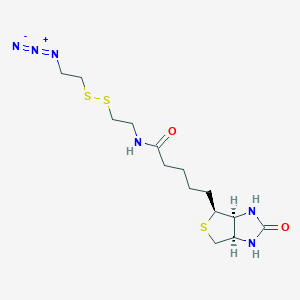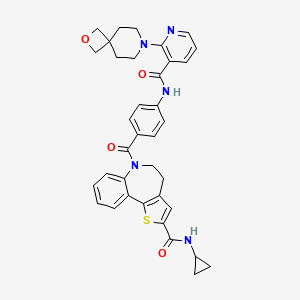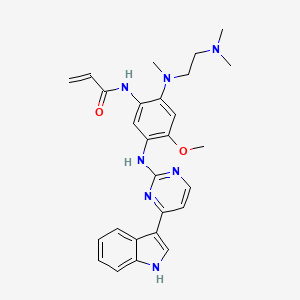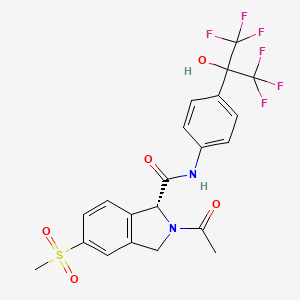
Azide-SS-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azide-SS-biotin is a cleavable biotinylation reagent used for labeling alkyne-containing biomolecules using click chemistry . The azide group reacts with alkynes, DBCO, or BCN reagent to form a stable triazole linkage . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP .
Synthesis Analysis
Azide-SS-biotin can be synthesized using click chemistry . Biotin can be added to oligonucleotides on either terminus or internally through a modified thymidine residue . The azide group reacts with alkynes to form a stable triazole linkage .Molecular Structure Analysis
Azide-SS-biotin has a molecular formula of C14H24N6O2S3 and a molecular weight of 404.6 . The molecule is comprised of a ureido ring joined with a tetrahydrothiophene ring .Chemical Reactions Analysis
Azide-SS-biotin reacts with alkynes to form a stable triazole linkage . This reaction is highly exothermic, but the high activation barrier results in a very low reaction rate, even at elevated temperatures .Physical And Chemical Properties Analysis
Azide-SS-biotin is a solid compound . It has a molecular weight of 404.6 and a chemical formula of C14H24N6O2S3 . It is soluble in DMSO .Scientific Research Applications
Proteome-Wide Functional Residue Profiling
Azide-SS-biotin is used in proteome-wide profiling of functional residues, which is an integral step of covalent drug discovery aimed at defining actionable sites and evaluating compound selectivity in cells . A workflow named AT-MAPP uses AzidoTMT, a novel isobaric 11plex-AzidoTMT reagent, for this purpose . This method significantly expands multiplexing power compared to the original isoTOP-ABPP .
Covalent Drug Development
Azide-SS-biotin plays a crucial role in the development of targeted covalent inhibitors (TCIs) for proteins that are difficult to target by conventional drug formats . The high-fidelity interactions between covalent compounds and target proteins are achieved because reactions are carried out in the native cellular environment .
Chemoproteomics
In the field of chemoproteomics, Azide-SS-biotin is used for cysteine profiling . This involves identifying cysteine on- and off-targets using a KRAS G12C covalent inhibitor ARS-1620 .
Immobilization of Proteins to Micro- and Nanoparticles
Azide-SS-biotin is used for the immobilization of proteins and enzymes on solid supports, which has been utilized in a variety of applications, from improving protein stability on supported catalysts in industrial processes to the fabrication of biosensors, biochips, and microdevices . This involves the use of site-specific and biorthogonal labeling and azide-alkyne cycloaddition, a click chemistry .
Bioconjugation
Azide-SS-biotin is used in bioconjugation methods to produce stable, highly bio-active micro- and nanoparticle protein conjugates . This includes the design of nanoparticle systems with 12-ADA or other site-specific azide-tagged proteins, providing new opportunities to generate hybrid materials for applications in biosensing, imaging, and nanomedicine .
Labeling Alkyne-Containing Biomolecules
Azide-SS-biotin is a cleavable biotinylation reagent used for labeling alkyne-containing biomolecules using click chemistry . The azide group reacts with alkynes, DBCO or BCN reagent to form a stable triazole linkage . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP .
Future Directions
Azide-SS-biotin has potential applications in the field of proteomics . It can be used in a workflow named AT-MAPP, which significantly expands multiplexing power compared to the original isoTOP-ABPP . This could be a useful addition to the current toolbox for activity-based protein profiling and covalent drug development .
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-azidoethyldisulfanyl)ethyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2S3/c15-20-17-6-8-25-24-7-5-16-12(21)4-2-1-3-11-13-10(9-23-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)/t10-,11-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWHTSPPRPEKSH-GVXVVHGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azide-SS-biotin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[4-({3-[(2-Methyl-1,3-benzothiazol-6-YL)amino]-3-oxopropyl}amino)-4-oxobutyl]benzyl}propanedioic acid](/img/structure/B605726.png)
![(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B605727.png)
![Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate](/img/structure/B605729.png)

![2-(4-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)-4-methylpyridin-3-yl)phenyl)-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B605734.png)
![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)
![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)
![2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B605740.png)
